5-{[4-(4-Benzoylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoylpiperazine group, a nitrophenyl group, and a diazinane trione core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzoylpiperazine with 3-nitrobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with a diazinane trione derivative to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzoylpiperazine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or oxidized forms.
Scientific Research Applications
5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The benzoylpiperazine group is known to interact with various receptors and enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Shares the benzoylpiperazine and nitrophenyl groups but lacks the diazinane trione core.
1-(4-Benzoylpiperazin-1-yl)propan-1-one: Similar structure but with a propanone group instead of the diazinane trione.
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Contains a bromophenyl group and a pyrrol ring, differing from the nitrophenyl and benzoylpiperazine groups.
Uniqueness
The uniqueness of 5-{[4-(4-Benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[4-(4-benzoylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c28-19-16(20(29)24-22(31)23-19)12-14-6-7-17(18(13-14)27(32)33)25-8-10-26(11-9-25)21(30)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H2,23,24,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGBBDTZQIWCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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